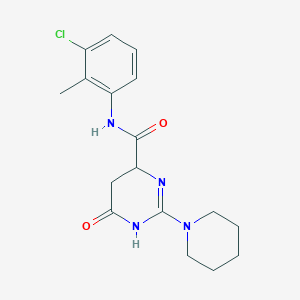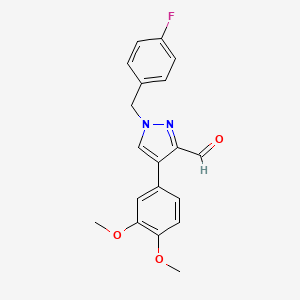
methyl 2-(butyrylamino)-4,5-dimethoxybenzoate
Vue d'ensemble
Description
Methyl 2-(butyrylamino)-4,5-dimethoxybenzoate, also known as BMDM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMDM belongs to the family of benzoate derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of methyl 2-(butyrylamino)-4,5-dimethoxybenzoate is not fully understood. However, studies have suggested that methyl 2-(butyrylamino)-4,5-dimethoxybenzoate may exert its biological activities by modulating various signaling pathways. For example, methyl 2-(butyrylamino)-4,5-dimethoxybenzoate has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. methyl 2-(butyrylamino)-4,5-dimethoxybenzoate has also been found to activate the JNK signaling pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
methyl 2-(butyrylamino)-4,5-dimethoxybenzoate has been found to exhibit various biochemical and physiological effects. Studies have shown that methyl 2-(butyrylamino)-4,5-dimethoxybenzoate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. methyl 2-(butyrylamino)-4,5-dimethoxybenzoate has also been found to induce apoptosis in cancer cells and protect cells from oxidative damage. Additionally, methyl 2-(butyrylamino)-4,5-dimethoxybenzoate has been found to exhibit anti-microbial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of methyl 2-(butyrylamino)-4,5-dimethoxybenzoate is its high purity and yield, which makes it suitable for use in various laboratory experiments. Additionally, methyl 2-(butyrylamino)-4,5-dimethoxybenzoate is stable under various conditions, which makes it easy to handle and store. However, one of the limitations of methyl 2-(butyrylamino)-4,5-dimethoxybenzoate is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on methyl 2-(butyrylamino)-4,5-dimethoxybenzoate. One of the areas of interest is the development of methyl 2-(butyrylamino)-4,5-dimethoxybenzoate-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to understand the exact mechanism of action of methyl 2-(butyrylamino)-4,5-dimethoxybenzoate and to identify its molecular targets. Furthermore, the development of novel synthesis methods for methyl 2-(butyrylamino)-4,5-dimethoxybenzoate may lead to the production of more cost-effective and efficient compounds.
Conclusion:
In conclusion, methyl 2-(butyrylamino)-4,5-dimethoxybenzoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. methyl 2-(butyrylamino)-4,5-dimethoxybenzoate exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties, and has been found to modulate various signaling pathways. Although there are some limitations to the use of methyl 2-(butyrylamino)-4,5-dimethoxybenzoate in laboratory experiments, its high purity and stability make it a suitable candidate for further research and development. Future studies on methyl 2-(butyrylamino)-4,5-dimethoxybenzoate may lead to the development of novel therapeutics for the treatment of various diseases.
Applications De Recherche Scientifique
Methyl 2-(butyrylamino)-4,5-dimethoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, and studies have shown that methyl 2-(butyrylamino)-4,5-dimethoxybenzoate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. methyl 2-(butyrylamino)-4,5-dimethoxybenzoate has also been found to exhibit anti-tumor activity, and studies have shown that it can induce apoptosis in cancer cells. Additionally, methyl 2-(butyrylamino)-4,5-dimethoxybenzoate has been found to possess anti-oxidant properties, and studies have shown that it can scavenge free radicals and protect cells from oxidative damage.
Propriétés
IUPAC Name |
methyl 2-(butanoylamino)-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-6-13(16)15-10-8-12(19-3)11(18-2)7-9(10)14(17)20-4/h7-8H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOIWHFKAFTPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4693098.png)
![2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4693103.png)
![2-[(4-bromobenzoyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4693111.png)
![N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4693115.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyrazinyl)propanamide](/img/structure/B4693121.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)

![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4693144.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4693151.png)

![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)
![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)